molecular formula C16H14N2O3 B6581695 N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide CAS No. 943822-70-6

N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide

Cat. No. B6581695
CAS RN: 943822-70-6
M. Wt: 282.29 g/mol
InChI Key: AMBJZBDDBZDWOY-UHFFFAOYSA-N
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Description

N-{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide (also known as this compound or NFP) is an organic compound that has been studied for its potential medical applications. NFP is a derivative of the naturally occurring compound phenylacetamide and is made up of a fused bicyclic ring system containing a five-membered furan ring and a three-membered oxazole ring. It has been widely used in research studies due to its ability to act as a ligand for various receptors and enzymes.

Scientific Research Applications

NFP has been studied for its potential medical applications. It has been used as a ligand in studies of opioid receptors, serotonin receptors, and various enzymes. In addition, it has been used as a tool to study the pharmacology of various drugs, as well as to study the effects of various compounds on the nervous system. NFP has also been used in studies of the effects of various drugs on the cardiovascular system.

Mechanism of Action

NFP acts as a ligand for various receptors and enzymes. It binds to opioid receptors, serotonin receptors, and various enzymes and modulates their activity. It has also been shown to interact with various other receptors and enzymes, such as GABAA, NMDA, and 5-HT2A receptors.
Biochemical and Physiological Effects
NFP has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various receptors and enzymes, which can lead to a variety of effects. For example, it has been shown to affect the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been shown to affect the activity of various enzymes, such as tyrosine hydroxylase, monoamine oxidase, and cyclooxygenase.

Advantages and Limitations for Lab Experiments

NFP has several advantages for lab experiments. It is relatively easy to synthesize, and it is a relatively stable compound. It is also relatively non-toxic and has a low melting point, making it easy to handle in the lab. However, it is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

NFP has potential for a variety of applications in the medical and scientific fields. It could be used to study the pharmacology of various drugs, as well as to study the effects of various compounds on the nervous system and cardiovascular system. It could also be used to study the effects of various drugs on the immune system and to study the effects of various compounds on the metabolism. Additionally, it could be used to study the effects of various compounds on the development and progression of various diseases. Finally, it could be used to develop novel drugs and therapeutic agents.

properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-16(9-12-5-2-1-3-6-12)17-11-13-10-15(21-18-13)14-7-4-8-20-14/h1-8,10H,9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBJZBDDBZDWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7 mg of phenylacetic acid and 5 mg of C-(5-furan-2-yl-isoxazol-3-yl)-methylamine in DMF were added 8 mg of HOBt, 9 mg of EDC and 0.02 mL of TEA. After stirring at room temperature for 18 hrs, the reaction mixture was concentrated in vacuo. The concentrate was purified by preparative HPLC to produce 4 mg of the isoxazole derivative (Yield: 35%).
Quantity
7 mg
Type
reactant
Reaction Step One
Quantity
5 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.02 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
35%

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